2,6-Dihydroaceanthrylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. iarc.frnih.gov They are formed during the incomplete combustion or pyrolysis of organic materials and are widespread environmental contaminants found in the air, water, and soil. iarc.frnih.gov
2,6-Dihydroaceanthrylene falls into a specific subgroup of PAHs known as cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.orgresearchgate.net These compounds are characterized by the presence of a five-membered cyclopentane (B165970) ring fused to a larger aromatic system. researchgate.net The inclusion of this strained five-membered ring makes CP-PAHs more reactive and electronically active compared to their parent PAHs without the cyclopentane ring. researchgate.net Research into CP-PAHs is significant due to their unique physical and photophysical properties, such as high electron affinities, which make them of interest for applications in materials science. researchgate.netacs.org
Significance of Fused-Ring Systems in Organic Chemistry and Materials Science
A fused-ring system is a molecule where two or more rings share a common bond, creating a rigid, three-dimensional structure. rsc.org This structural feature is fundamental to the chemistry of compounds like this compound. The fusion of rings influences a molecule's shape, polarity, solubility, and biological activity. rsc.org The rigidity of fused-ring systems can lead to unique electronic and optical properties, making them valuable in the development of materials such as organic semiconductors and dyes. acs.org
The arrangement of fused rings can also introduce ring strain, which affects the molecule's stability and reactivity. rsc.org In the case of CP-PAHs, the fusion of the five-membered ring to the larger aromatic system is a key factor in their distinct chemical behavior. researchgate.net The study of these systems is crucial for understanding the behavior of a wide range of chemical compounds, from natural products to advanced materials. rsc.org
Historical Overview of Aceanthrylene (B1216281) and its Dihydrogenated Analogues Research
Research into aceanthrylene and its derivatives has been ongoing for several decades. Early work focused on the synthesis of the parent compound, aceanthrylene, with publications dating back to the 1980s. acs.org Aceanthrylene and its isomer, acephenanthrylene, have been identified in various environmental samples, particularly from the combustion of agricultural biomass and coal. sciengine.com
The study of dihydrogenated analogues of aceanthrylene has explored methods for selective hydrogenation. A notable development was the first successful isolation of 4,5-dihydroaceanthrylene, achieved by using a triruthenium carbonyl cluster as a template to control the site of hydrogenation. acs.orgelsevierpure.com This demonstrates that specific isomers of dihydroaceanthrylene can be synthesized under controlled conditions.
While specific synthesis methods for this compound are not well-documented in publicly available research, the general approaches to creating dihydrogenated PAHs involve catalytic hydrogenation or dissolving metal reductions. elsevierpure.comacs.org The study of various dihydroaceanthrylene isomers is important for understanding how the position of hydrogenation affects the molecule's properties and reactivity.
Data on a Related Isomer: 1,2-Dihydroaceanthrylene
Due to the limited availability of specific experimental data for this compound, the following table provides information for the closely related and more extensively studied isomer, 1,2-Dihydroaceanthrylene, for reference purposes.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₂ | cas.org |
| Molecular Weight | 204.27 g/mol | nih.gov |
| CAS Number | 641-48-5 | cas.org |
| Melting Point | 112-113 °C | cas.org |
| Computed XLogP3 | 4.7 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
112247-75-3 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
InChI Key |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dihydroaceanthrylene and Analogues
Strategies for Carbon Framework Construction
The initial challenge in synthesizing 2,6-dihydroaceanthrylene lies in the assembly of the parent aceanthrylene (B1216281) structure. This involves the formation of the characteristic five-membered ring fused to the anthracene (B1667546) core. Key strategies include regiospecific condensation reactions to build the necessary carbon skeleton and subsequent dehydrogenation to achieve the fully aromatic system.
Regiospecific Condensation Approaches
A classical approach to constructing the aceanthrylene framework involves the cyclization of precursors derived from anthracene or its derivatives. While direct synthesis of aceanthrylene itself has been a subject of interest, analogous syntheses for related structures shed light on the potential pathways. For instance, the synthesis of an isoster of aceanthrylene, acenaphtho[3,4-b]thiophene, was achieved through a regiospecific condensation of oxalyl chloride with naphtho[2,3-b]thiophene. tandfonline.comtandfonline.com This reaction, catalyzed by anhydrous aluminum chloride, forms a diketone intermediate which can then be further manipulated. tandfonline.com This methodology is analogous to Plummer's synthesis of aceanthrylene, which proceeds from aceanthracenquinone. tandfonline.com
More contemporary methods have utilized transition metal catalysis to achieve the desired carbon framework. A notable example is the one-step palladium(0)-catalyzed coupling of 9-bromoanthracene (B49045) with monosubstituted acetylenes. acs.org This reaction, conducted under Sonogashira-like conditions, can lead to the formation of 2-substituted aceanthrylenes, providing a direct route to the core structure. acs.org The reaction's outcome is influenced by the steric bulk of the alkyne substituent. acs.org
Superacid-catalyzed reactions also offer a pathway to aceanthrylene precursors. The reaction of aceanthrenequinone with arenes in the presence of a superacid like trifluoromethanesulfonic acid (CF3SO3H) leads to condensation products, demonstrating a method for functionalizing the five-membered ring of the aceanthrylene system. nih.gov
Dehydrogenation Pathways to Aceanthrylene Precursors
Dehydrogenation is a critical step in many synthetic routes to aceanthrylene and its analogues, serving to aromatize the newly formed five-membered ring. Following the reduction of a diketone intermediate, as seen in the synthesis of the aceanthrylene isoster, a dehydrogenation step is employed to yield the final aromatic compound. tandfonline.comtandfonline.com
In the synthesis of a benz[j]aceanthrylene metabolite, a similar strategy was employed where the dehydrogenation of a saturated five-membered ring was a key transformation. nih.gov Although a direct dehydrogenation followed by reduction proved low-yielding, a more successful route involved reduction of the precursor to a tetrahydro diol, followed by diacetylation, dehydrogenation of the five-membered ring, and subsequent deacetylation. nih.gov This highlights that the sequence of reduction and dehydrogenation steps can be crucial for achieving good yields.
Selective Hydrogenation Routes to Dihydroaceanthrylene Isomers
Once the aceanthrylene framework is established, the next synthetic challenge is the selective hydrogenation to produce dihydroaceanthrylene isomers. The goal is to reduce one of the double bonds in the five-membered ring without affecting the aromaticity of the anthracene core. This requires carefully chosen reagents and conditions to control the regioselectivity of the hydrogenation.
Alkali-Metal Reduction of Aceanthrylene
Dissolving metal reductions, a classic method for the partial reduction of polycyclic aromatic hydrocarbons, can be applied to aceanthrylene. The reaction of aceanthrylene with an alkali metal, such as lithium, in a suitable solvent system can lead to the formation of dihydroaceanthrylene isomers. This method is based on the transfer of electrons from the alkali metal to the aromatic system, followed by protonation. The specific isomer obtained can be influenced by the reaction conditions.
Transition Metal-Catalyzed Hydrogenation Methods
Transition metal catalysis offers a powerful and selective alternative for the hydrogenation of aceanthrylene. These methods often provide greater control over the reaction, leading to specific isomers in higher yields compared to dissolving metal reductions.
A highly specific method for the selective hydrogenation of aceanthrylene involves the use of a triruthenium carbonyl cluster as a template. When aceanthrylene is coordinated to a triruthenium carbonyl cluster, it becomes activated for partial hydrogenation. dntb.gov.ua This coordination allows for the selective delivery of hydrogen to the aceanthrylene ligand. dntb.gov.ua This approach has been successfully used for the first isolation of 4,5-dihydroaceanthrylene, demonstrating the high degree of control that can be achieved with this cluster-based catalysis. dntb.gov.ua The hydrogenation occurs on the face of the triruthenium carbonyl moiety, leading to the formation of a hydride carbonyl cluster bound to the hydrogenated aceanthrylene. dntb.gov.ua Subsequent treatment of this cluster with carbon monoxide releases the 4,5-dihydroaceanthrylene product. dntb.gov.ua
Interactive Data Table: Synthesis of Aceanthrylene Analogs
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Naphtho[2,3-b]thiophene | 1. Oxalyl chloride, AlCl3 2. Reduction 3. Dehydrogenation | Acenaphtho[3,4-b]thiophene | 28 (overall) | tandfonline.comtandfonline.com |
| 9-Bromoanthracene | 2-Methyl-3-butyn-2-ol, Pd(0) catalyst | 2-(1-Hydroxy-1-methylethyl)aceanthrylene and 9-alkynylanthracene | 71 (overall) | acs.org |
| Aceanthrenequinone | Benzene (B151609), CF3SO3H | 2,2-Diphenyl-2H-aceanthrylen-1-one | Good to Excellent | nih.gov |
Advanced Coupling Reactions for Aceanthrylene-Derived Systems
Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for forming the carbon-carbon bonds necessary to build the aceanthrylene skeleton. nobelprize.orgnih.gov These reactions are valued for their efficiency, mild reaction conditions, and tolerance of various functional groups. nobelprize.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of complex organic molecules. nih.gov The Stille and Suzuki-Miyaura reactions are prominent examples, enabling the formation of C-C bonds with high precision. nobelprize.orgscirp.org The general mechanism for these reactions involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (organotin for Stille, organoboron for Suzuki), and concluding with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.orglibretexts.org
In the context of aceanthrylene precursors, Suzuki and Stille couplings have been employed to synthesize sterically hindered anthracenes. mdpi.com For instance, the synthesis of 9-(3-indenyl)anthracene and 9-(2-indenyl)anthracene has been achieved using these methods. mdpi.com These molecules serve as key intermediates that can subsequently undergo cyclization to form the aceanthrylene core.
The choice between Stille and Suzuki coupling can be influenced by factors such as the stability and toxicity of the organometallic reagents; organoboron compounds used in the Suzuki reaction are generally less toxic than the organotin compounds used in the Stille reaction. libretexts.org The efficiency of these reactions can be highly dependent on the choice of ligands, base, and solvent. scirp.orgresearchgate.net For example, the use of bulky, electron-rich phosphine (B1218219) ligands like XPhos has been shown to be effective in challenging coupling reactions. researchgate.net
Table 1: Comparison of Stille and Suzuki Cross-Coupling Reactions
| Feature | Stille Reaction | Suzuki-Miyaura Reaction |
|---|---|---|
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboranes (R-B(OR')₂) |
| Activator | Not always required | Base required |
| Toxicity of Byproducts | High (organotin compounds) | Low (boron-based compounds) |
| Functional Group Tolerance | Very high | High, but can be sensitive to the base |
| Key References | libretexts.orgresearchgate.net | nobelprize.orgscirp.orglibretexts.org |
Intramolecular palladation, a form of direct C-H activation/arylation, is a powerful strategy for forming fused ring systems. rsc.orgresearchgate.net This reaction allows for the creation of C-C bonds by coupling an aryl halide with a C-H bond within the same molecule, offering an atom-economical route to polycyclic compounds. researchgate.net
A key application of this methodology is in the synthesis of aceanthrylenes from appropriately substituted precursors. mdpi.com For example, the reaction of 9-bromoanthracene with indene (B144670), catalyzed by a palladium complex, can lead to an intermediate that, lacking a suitably positioned hydrogen for a standard syn-elimination, instead undergoes intramolecular palladation on the anthracene ring to form an indeno[1,2-α]-10,16-dihydroaceanthrylene. mdpi.com This process highlights a mechanistic pathway where C-H activation becomes the preferred route. mdpi.com
Another documented instance is the unexpected formation of 2-(trimethylsilyl)aceanthrylene from the attempted Sonogashira coupling of 9-bromoanthracene with ethynyltrimethylsilane. mdpi.com The reaction proceeded via an intramolecular palladation, demonstrating the utility of this approach for cyclopentenelation of aromatic systems. mdpi.com Mechanistic studies suggest that these reactions often proceed through an electrophilic palladation pathway. researchgate.net
Table 2: Examples of Intramolecular Palladation in Aceanthrylene Synthesis
| Starting Materials | Catalyst System | Product | Key Finding | Reference |
|---|---|---|---|---|
| 9-Bromoanthracene, Indene | Pd(OAc)₂, (o-tolyl₃P)₂PdCl₂ | Indeno[1,2-α]-10,16-dihydroaceanthrylene | Intramolecular palladation occurs due to the absence of a syn-hydrogen for β-hydride elimination. | mdpi.com |
| 9-Bromoanthracene, Ethynyltrimethylsilane | (Ph₃P)₂PdCl₂, CuSO₄/Al₂O₃ | 2-(Trimethylsilyl)aceanthrylene | A simple method for peri-cyclopentenelation of an aromatic compound. | mdpi.com |
General Synthetic Approaches for 2,6-Substituted Cyclic Systems
While direct synthesis of 2,6-disubstituted this compound is not extensively documented, general strategies for creating 2,6-disubstituted cyclic systems in other contexts provide valuable insights. These methods often rely on cascade reactions, stereoselective cyclizations, or the use of bifunctional building blocks.
For example, the synthesis of cis-2,6-disubstituted dihydropyrans has been achieved through a one-pot, three-component cascade reaction initiated by BiBr₃. nih.gov This approach involves a sequence of a Mukaiyama aldol (B89426) addition followed by an intramolecular Sakurai reaction. nih.gov Another strategy for synthesizing 2,6-trans-disubstituted 5,6-dihydropyrans involves the cyclodehydration of (Z)-1,5-syn-diols using phosphonium (B103445) salts. beilstein-journals.org The stereochemical outcome in these systems is a critical aspect of the synthetic design. rsc.org For hydroazulene skeletons, a ring-enlargement route using carbene adduct intermediates has been successfully applied for the construction of 2,6-disubstituted derivatives. beilstein-journals.org
These examples underscore a common principle: the synthesis of specifically substituted cyclic systems often requires the development of a multi-step sequence where key bond-forming events are controlled by the judicious choice of reagents and reaction conditions.
The final construction of the polycyclic framework often relies on a key cyclization reaction. Various methods exist for forming the fused rings characteristic of polycyclic aromatic hydrocarbons (PAHs).
Friedel-Crafts/Bradsher Cyclization : This acid-catalyzed cyclodehydration of ortho-formyl diarylmethanes is a classic method for producing fused, polycyclic aromatic systems. researchgate.net It has been applied to the synthesis of numerous PAHs containing three or four fused rings. researchgate.net
Photochemical Cyclization : Under UV irradiation, certain precursors like stilbene (B7821643) derivatives can undergo electrocyclic rearrangement followed by oxidation to yield phenanthrenes and other PAHs. researchgate.net A notable variant is photocyclodehydrohalogenation, which offers high regioselectivity in forming specific aryl-aryl bonds. researchgate.net
Radical Cyclization : Computational studies have shown that the direct cyclization from radical cations of PAHs can be a low-energy pathway for forming new five- or six-membered rings. nih.gov
Phenyl-Addition/Dehydrocyclization (PAC) : At high temperatures, the reaction of phenyl radicals with existing aromatic systems can lead to the formation of more complex PAHs like triphenylene (B110318) and fluoranthene (B47539) through a phenyl-addition/dehydrocyclization mechanism. osti.gov
Oxygen-Substitution Cyclization : In systems where reacting partners are held in close proximity, such as on a triptycene (B166850) scaffold, acid-catalyzed transetherification or oxygen-radical reactions can achieve cyclization and planarization to form oxygen-substituted PAHs. nih.gov
These diverse cyclization strategies provide multiple avenues for assembling the final polycyclic structure of aceanthrylene and its analogues from simpler, functionalized precursors.
Spectroscopic Characterization and Elucidation of 2,6 Dihydroaceanthrylene
X-ray Crystallography for Solid-State Structural Determination:For crystalline solids, X-ray crystallography provides the most definitive structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including bond lengths and angles.
Unfortunately, no published studies containing this specific experimental data for 2,6-Dihydroaceanthrylene could be located. The synthesis of a related compound, 2,6-aceanthrylenedione, has been reported, but its spectroscopic data is not directly transferable to the dihydro- derivative. The scientific community relies on the publication and dissemination of such data to build upon existing knowledge. Without these foundational characterization studies, a scientifically accurate and detailed article on the spectroscopic properties of this compound cannot be constructed.
In-depth Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Accessible Research
The primary reference to the synthesis of this compound appears in a 1988 publication in the Journal of Organic Chemistry by Rabideau and coworkers. chemistry-chemists.com This foundational paper describes the synthetic route to the molecule and mentions the use of proton nuclear magnetic resonance (¹H NMR) spectroscopy for its characterization. However, the specific spectral data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities, are not detailed in the available abstracts and citations.
Further searches for complementary spectroscopic information, which would be crucial for a thorough structural analysis, have not yielded specific data for this compound. This includes the absence of:
¹³C NMR Data: Carbon-13 NMR spectroscopy would provide critical information on the chemical environment of each carbon atom in the molecule, revealing the number of unique carbons and their hybridization states.
Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) would confirm the compound's elemental composition and molecular weight with high precision. Fragmentation patterns from tandem mass spectrometry (MS/MS) could offer insights into the molecule's structural subunits.
Without access to this empirical data, a detailed discussion under the heading of "Advanced Spectroscopic Techniques for Structural Probing" cannot be constructed. The creation of informative data tables, as requested, is therefore not possible. While the synthesis of this compound has been reported, a comprehensive public archive of its spectroscopic characterization remains elusive.
Theoretical and Computational Investigations of 2,6 Dihydroaceanthrylene
Quantum Mechanical Studies and Electronic Structure
Quantum mechanical studies provide profound insights into the electronic behavior of molecules like 2,6-dihydroaceanthrylene. These computational methods are essential for understanding and predicting the chemical and physical properties that arise from the arrangement of electrons within the molecule.
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. openaccessjournals.com By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying large systems like polycyclic aromatic hydrocarbons (PAHs). openaccessjournals.com A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. ajchem-a.com
| Property | Description | Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of the molecule to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability of the molecule to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron. |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, dictates many of its physical and chemical properties. Computational analysis is a key tool for predicting and understanding these structural features.
Prediction of Geometries in Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons (CPAH)
Cyclopenta-fused polycyclic aromatic hydrocarbons (CPAHs) are a class of compounds that feature a five-membered ring fused to a larger polycyclic aromatic system. researchgate.net The presence of this five-membered ring can introduce significant strain and deviation from planarity. researchgate.net Computational methods, particularly DFT, are employed to predict the optimized geometries of these molecules. researchgate.net For instance, the optimized geometry of similar CPAHs has been determined to have specific symmetries, such as D2h, Cs, or C2v, depending on the structure. uu.nl The synthesis of CPAHs can be achieved through methods like the intramolecular aromatic substitution of 2-aryl-substituted anilines. researchgate.net
Strain Energy Calculations in Bridged Naphthalene (B1677914) Systems
Bridged aromatic systems, such as those found in triptycene (B166850) derivatives and related compounds, often exhibit considerable strain energy due to the geometric constraints imposed by the bridging groups. researchgate.net In the case of this compound, the methylene (B1212753) bridge across the naphthalene core introduces strain. Computational methods can be used to quantify this strain energy. The synthesis of such sterically congested molecules can be achieved through reactions like the Diels-Alder reaction of a precursor with a benzyne. researchgate.net The resulting molecules often display abnormal bond lengths and angles as a consequence of the strain. researchgate.net Understanding the conformational preferences and the barriers to interconversion in such systems is crucial, and these are often influenced by a delicate balance of steric repulsion and electronic interactions. mdpi.commdpi.comyoutube.com
Intermolecular Interactions and Packing Arrangements
Detailed analyses of the specific molecular stacking and noncovalent interactions governing the crystal packing of this compound are not available in the current scientific literature. Similarly, information regarding its adsorption behavior on surfaces is absent.
Molecular Stacking and Noncovalent Interactions
There are no published crystallographic studies or computational models that specifically describe the molecular stacking and noncovalent interactions of this compound. The arrangement of molecules in the solid state, which is dictated by forces such as π-π stacking, van der Waals forces, and C-H···π interactions, has not been elucidated for this particular compound. General studies on PAHs indicate that their flat, aromatic structures promote stacking interactions, which are crucial in determining their material properties. However, without specific data for this compound, any description would be purely speculative.
Adsorption Behavior and Strain Dependence on Surfaces
No theoretical or experimental studies on the adsorption of this compound on any surface were found. Consequently, data on the influence of surface strain on its adsorption characteristics is also unavailable. The study of how molecules bind to surfaces is fundamental for applications in catalysis and sensor technology. Research on other small organic molecules has shown that adsorption can be influenced by factors like the chemical nature of the surface and the molecule, as well as physical parameters like temperature and pressure.
Excited State Dynamics and Photophysical Properties
A detailed account of the excited-state dynamics and photophysical properties of this compound based on computational or experimental findings could not be compiled from the available literature. The processes that occur after the molecule absorbs light, such as fluorescence, phosphorescence, and non-radiative decay, remain uncharacterized.
The photophysical properties of PAHs are of great interest for applications in organic electronics and photochemistry. Theoretical chemistry, particularly time-dependent density functional theory (TD-DFT), is a powerful tool for predicting excited-state behavior. However, no such computational studies specific to this compound have been published.
Reaction Pathways and Mechanistic Studies of 2,6 Dihydroaceanthrylene Reactivity
Investigation of Electrophilic and Nucleophilic Reaction Pathways
The chemical behavior of 2,6-Dihydroaceanthrylene is dictated by the presence of both sp2-hybridized carbons in the aromatic rings and sp3-hybridized carbons in the dihydro portion, creating distinct sites for electrophilic and nucleophilic attack.
Nucleophilic Reactions: Nucleophilic attack typically targets electron-deficient centers. frontiersin.org While the electron-rich aromatic rings are generally unreactive towards nucleophiles, specific pathways can facilitate such reactions. Nucleophilic substitution reactions can occur via different mechanisms, such as the Sₙ1 and Sₙ2 pathways. saskoer.ca The Sₙ1 mechanism involves the formation of a carbocation intermediate, while the Sₙ2 reaction is a single, concerted step. nih.gov In the context of this compound, nucleophilic attack is more likely to occur at a carbon atom if a suitable leaving group is present or if the ring system is activated by strongly electron-withdrawing substituents. Furthermore, reactive intermediates, such as epoxides formed on the cyclopenta-ring, can create highly electrophilic carbon centers that are readily attacked by nucleophiles. frontiersin.orgnih.gov
| Reaction Type | Attacking Species | Reactive Site on this compound | Key Intermediate |
| Electrophilic Substitution | Electrophile (e.g., NO₂⁺) | Aromatic Rings (Phenanthrene Core) | Sigma Complex (Arenium Ion) |
| Nucleophilic Attack | Nucleophile (e.g., OH⁻) | Saturated carbons with leaving groups or epoxide carbons | Carbocation (Sₙ1) or direct attack (Sₙ2) |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools for forming cyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org
In the context of this compound, the aromatic system contains diene fragments within its structure. For instance, the central ring of the phenanthrene (B1679779) core can potentially act as the diene component in a Diels-Alder reaction. However, this reactivity is often suppressed because it requires the disruption of the aromatic system's stability. mnstate.edu More commonly, the parent compound, aceanthrylene (B1216281), or its derivatives can act as dienophiles. Research on the related compound 1,1-dimethyl-1,2-dihydroaceanthrylene has shown it undergoes a Diels-Alder reaction with benzyne, demonstrating the capability of this ring system to participate in cycloadditions. oup.com These reactions provide a method for synthesizing more complex, polycyclic structures. wikipedia.org
The feasibility of a Diels-Alder reaction is governed by the electronic properties of the reactants. Normal-demand Diels-Alder reactions are facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org Conversely, inverse-electron-demand reactions occur between an electron-rich dienophile and an electron-poor diene. wikipedia.org
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational method used to analyze reaction barriers. wikipedia.orgrsc.org It deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).
ΔE‡ = ΔE_strain‡ + ΔE_int‡
Activation Strain (ΔE_strain): This term represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt at the transition state. nih.gov It is an energetically unfavorable term (destabilizing) and is related to the rigidity of the reactants. rsc.orgnih.gov
Interaction Energy (ΔE_int): This term represents the actual interaction (including steric, electrostatic, and orbital interactions) between the deformed reactants in the transition state. It is an energetically favorable term (stabilizing). vu.nl
In cycloaddition reactions, the ASM provides insight into why reaction barriers are high or low. d-nb.info A high activation barrier can result from either excessive strain required to achieve the transition state geometry or a weak interaction between the reacting fragments. For a hypothetical Diels-Alder reaction involving this compound, the model would analyze the energy needed to pucker the aromatic system (strain) and the stabilizing orbital overlap between the diene and dienophile moieties (interaction). vu.nld-nb.info This analysis helps in understanding and predicting reactivity and selectivity in cycloaddition reactions. wikipedia.org
| Energy Component | Description | Contribution to Activation Barrier |
| Activation Strain (ΔE_strain) | Energy to deform reactants into their transition state geometries. | Unfavorable (Increases Barrier) |
| Interaction Energy (ΔE_int) | Stabilizing interactions (steric, electrostatic, orbital) between deformed reactants. | Favorable (Decreases Barrier) |
| Total Activation Energy (ΔE‡) | The sum of strain and interaction energies, representing the overall reaction barrier. | Net effect of ΔE_strain and ΔE_int |
Formation of Reactive Intermediates
For cyclopenta-fused PAHs, a primary pathway for metabolic activation and the formation of reactive intermediates is the epoxidation of the double bond within the five-membered ring. nih.gov This reaction is significant because the resulting cyclopenta-epoxides are often highly reactive species. The formation of these epoxides can be achieved synthetically using reagents like dimethyldioxirane. uu.nl Studies on various CP-PAHs have shown that epoxidation at the cyclopenta-fused ring is a common and often favored metabolic step. nih.gov These epoxides are believed to be major contributors to the biological activity of their parent compounds. nih.gov In the case of this compound, oxidation would target the C4-C5 double bond (using standard numbering for aceanthrylene), leading to the formation of this compound-4,5-oxide.
Carbocations are key reactive intermediates in many organic reactions. unacademy.com They are electron-deficient species with a positively charged carbon atom, making them potent electrophiles. leah4sci.com A critical pathway for carbocation formation in CP-PAHs involves the ring-opening of a previously formed epoxide intermediate. nih.gov The protonation of the epoxide oxygen followed by the cleavage of a carbon-oxygen bond generates a carbocation.
The stability of the resulting carbocation is a crucial factor determining the reaction pathway. Carbocation stability generally increases in the order: primary < secondary < tertiary. leah4sci.com For CP-PAHs, delocalization of the positive charge into the extensive π-system of the aromatic rings provides significant resonance stabilization. nih.gov Calculations on related benzaceanthrylenes show that the ring-opening of the cyclopenta-ring epoxide yields a particularly stable carbocation. nih.gov
Once formed, carbocations can undergo rearrangements to form more stable species. libretexts.org Common rearrangements include 1,2-hydride shifts and 1,2-alkyl shifts, where a hydride ion or an alkyl group migrates to an adjacent carbon atom. libretexts.org In the carbocation derived from this compound-4,5-oxide, rearrangements could potentially occur, leading to different isomeric structures before subsequent reaction with a nucleophile. libretexts.orgmasterorganicchemistry.com
Unimolecular Isomerization Processes
Unimolecular isomerizations are processes in which a molecule rearranges to form a constitutional isomer without reacting with another molecule. umich.edu These reactions are often driven by heat or light and proceed through intramolecular transition states. For a molecule like this compound, several isomerization pathways are theoretically possible.
One potential process is a hydrogen atom transfer. For instance, a 1,2-hydride shift could occur within the five-membered ring, effectively moving the position of the double bond if the molecule were to first be dehydrogenated to a radical or cation. More complex isomerizations can involve the migration of hydrogen atoms between the saturated and aromatic portions of the molecule. Studies on other unsaturated systems have demonstrated that allylic 1,6-hydrogen-atom transfer can occur via cyclic transition states, a mechanism that could be relevant for isomers of dihydroaceanthrylene. osti.govnih.gov
Skeletal rearrangements involving the cleavage and formation of carbon-carbon bonds could also lead to different fused-ring isomers. Such processes typically require significant energy input to overcome high activation barriers and may proceed through radical intermediates. umich.edu While specific experimental studies on the unimolecular isomerization of this compound are not prominent, the general principles of pericyclic reactions and radical rearrangements provide a framework for predicting potential pathways. umich.edu
Structure Reactivity Relationships and Molecular Design Principles for Aceanthrylene Systems
Computational Approaches to Structure-Reactivity Analysis
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex organic molecules like 2,6-dihydroaceanthrylene. These methods allow for the detailed analysis of molecular structure, electronic properties, and reactivity, guiding the design of new functional materials.
In Silico Methods for Chemical Space Exploration and Activity Prediction
In silico methods, which involve computer-based simulations, are essential for navigating the vast chemical space of potential aceanthrylene (B1216281) derivatives. uitm.edu.my These techniques enable the rapid generation and evaluation of virtual compound libraries, significantly accelerating the discovery of molecules with desired properties. uitm.edu.my
The exploration of chemical space for aceanthrylene systems begins with defining a core structure, such as this compound, and then systematically modifying it with various functional groups. Using automated algorithms, millions of virtual derivatives can be generated. researchgate.net High-throughput virtual screening and machine learning models can then predict the properties of these virtual compounds, such as their electronic behavior or potential biological activity, without the need for physical synthesis and testing. This process allows researchers to prioritize the most promising candidates for further investigation.
For polycyclic aromatic hydrocarbons (PAHs) like aceanthrylenes, these methods can identify key molecular descriptors that correlate with specific activities, such as carcinogenic potential or performance in electronic devices. researchgate.net Pattern recognition techniques, including Principal Component Analysis (PCA) and neural networks, are often employed to classify compounds and build predictive structure-activity relationship (QSAR) models. nih.gov
Regression Analysis and Linear Free-Energy Relationships
Regression analysis and linear free-energy relationships (LFERs) are quantitative methods used to correlate molecular structure with reactivity or other properties. acs.orgnih.gov LFERs are based on the principle that a change in the structure of a reactant will produce a proportional change in the free energy of activation for a series of related reactions. acs.org
One of the most well-known LFERs is the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. This concept can be extended to polycyclic systems like aceanthrylene. For instance, the rate constants (k) of a reaction involving a series of substituted 2,6-dihydroaceanthrylenes could be correlated with the Hammett parameter (σ) of the substituents. The resulting linear relationship, expressed as log(k/k₀) = ρσ (where k₀ is the rate for the unsubstituted compound and ρ is the reaction constant), provides insight into the reaction mechanism.
Illustrative Example of LFER for a Hypothetical Aceanthrylene Reaction:
This table illustrates how reaction rate constants might vary with different substituents on an aceanthrylene core, demonstrating a typical LFER.
| Substituent (X) | Hammett Constant (σ) | Hypothetical Rate Constant (k) (s⁻¹) | log(k/k₀) |
| -NO₂ | 0.78 | 5.0 x 10⁻³ | 0.70 |
| -CN | 0.66 | 2.5 x 10⁻³ | 0.40 |
| -Br | 0.23 | 2.0 x 10⁻⁴ | -0.70 |
| -H | 0.00 | 1.0 x 10⁻⁴ | 0.00 |
| -CH₃ | -0.17 | 4.0 x 10⁻⁵ | -0.40 |
| -OCH₃ | -0.27 | 2.0 x 10⁻⁵ | -0.70 |
| -NH₂ | -0.66 | 3.2 x 10⁻⁶ | -1.50 |
Note: Data is hypothetical and for illustrative purposes only.
Such analyses have been successfully applied to understand the gas-particle partitioning and reaction kinetics of various PAHs. acs.orgnih.gov
Spectral Structure-Activity Relationship (S-SAR) Methodologies
The Spectral Structure-Activity Relationship (S-SAR) method is an advanced QSAR model that uses an algebraic approach to correlate a compound's activity with its structural properties. Unlike traditional multi-regression analysis, S-SAR interprets structural descriptors as vectors in a data space, which are then mapped into an orthogonal space. This allows for the derivation of the structure-activity equation in a straightforward determinant form.
A key advantage of the S-SAR method is its computational efficiency and the clarity of the resulting analytical equation. It has proven to be a viable alternative to standard QSAR, providing the same results but often with fewer computational steps. The S-SAR framework also introduces a "spectral norm" as a substitute for the standard correlation factor, offering a different perspective on the quality of the model.
Electronic Structure and Reactivity Correlations
The electronic structure of a molecule is fundamental to its reactivity. For aceanthrylene systems, understanding the distribution of electrons and the energies of molecular orbitals is key to predicting their chemical behavior and designing them for specific applications.
Influence of Substituents on Electronic Properties and Charge Transport
Attaching different chemical groups (substituents) to the this compound core can dramatically alter its electronic properties. d-nb.info Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups increase the energy of the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce. researchgate.netmdpi.com
This ability to tune the HOMO and LUMO energies, and thus the HOMO-LUMO gap, is crucial for designing organic electronic materials. researchgate.net For example, in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the relative orbital energies of different materials determine charge injection, transport, and recombination efficiency. acs.org By strategically placing substituents on the aceanthrylene framework, the charge transport characteristics can be optimized for either hole (p-type) or electron (n-type) conduction.
Illustrative DFT Calculations for Substituted Aceanthrylenes:
This table shows how the HOMO and LUMO energy levels of an aceanthrylene core could be modulated by various substituents, as would be predicted by Density Functional Theory (DFT) calculations. researchgate.netresearchgate.netnih.gov
| Substituent (X) | Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| -NH₂ | Donating | -4.95 | -1.85 | 3.10 |
| -OCH₃ | Donating | -5.10 | -1.90 | 3.20 |
| -H | Neutral | -5.40 | -2.10 | 3.30 |
| -CF₃ | Withdrawing | -5.75 | -2.55 | 3.20 |
| -CN | Withdrawing | -5.85 | -2.70 | 3.15 |
| -NO₂ | Withdrawing | -6.05 | -2.95 | 3.10 |
Note: Values are hypothetical, based on general trends observed for substituted PAHs, and are for illustrative purposes only.
Correlation of Electron Density and Reactivity Profiles
According to Molecular Electron Density Theory (MEDT), the reactivity of a molecule is governed by the changes in its electron density along a reaction pathway. mdpi.com The ground-state electron density distribution determines a molecule's inherent properties, but its capacity to change in response to another reactant dictates its chemical reactivity. mdpi.comrsc.org
Computational analysis of the electron density provides a powerful tool for predicting reactivity. The molecular electrostatic potential (MESP), for example, maps the charge distribution onto the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MESP map would reveal the most likely sites for electrophilic attack (e.g., areas of high electron density on the aromatic rings) or nucleophilic attack.
Furthermore, conceptual DFT reactivity indices, such as Fukui functions, can be calculated to quantify the local reactivity at each atomic site. mdpi.com These indices predict how the electron density will change upon the addition or removal of an electron, thereby identifying the most susceptible sites for nucleophilic and electrophilic attack with greater precision. This detailed analysis of the electron density profile allows for a nuanced understanding of the structure-reactivity relationship in aceanthrylene systems.
Stereochemical Influences on Reaction Outcomes
The three-dimensional arrangement of atoms in aceanthrylene systems plays a pivotal role in dictating the course and outcome of their chemical reactions. While specific research on the stereochemical influences of this compound is not extensively documented in publicly available literature, studies on closely related aceanthrylene derivatives provide significant insights into how stereochemistry governs reactivity, particularly in cycloaddition reactions. The principles of π-facial selectivity and the impact of steric and electronic effects of substituents are central to understanding these outcomes.
The stereochemistry of molecules, referring to the spatial arrangement of their atoms, can profoundly influence their physical and chemical properties. ontosight.ai In aceanthrylene systems, this can manifest in various ways, such as dictating the direction of attack of a reagent, influencing the stability of transition states, and determining the stereochemical nature of the final products.
A key area where stereochemical influences are prominent is in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.org The reaction's stereospecificity means that the stereochemistry of the reactants is preserved in the product. libretexts.org For aceanthrylene derivatives, which can act as the diene component, the facial selectivity of the incoming dienophile is a critical factor.
Research Findings on Aceanthrylene Derivatives
Detailed studies on benz[a]aceanthrylene and its derivatives have illuminated the subtle interplay of factors that control the stereochemical outcome of their reactions. For instance, the Diels-Alder reaction of planar benz[a]aceanthrylene with maleic anhydride (B1165640) yields a mixture of both endo and exo diastereomers. acs.org The formation of the exo adduct is slightly favored, suggesting that weak repulsive steric interactions between the dienophile and the benzo-fused ring of the aceanthrylene system play a role in the transition state. acs.org
In contrast, the introduction of bulky substituents, such as in 1,4-diphenylbenz[a]aceanthrylene, dramatically alters the stereochemical course of the reaction. This twisted hydrocarbon exhibits high π-facial diastereoselectivity, yielding a single diastereomer in its reaction with various dienophiles. acs.org This high degree of selectivity is attributed to the steric effect of the phenyl substituents, which effectively blocks one face of the aceanthrylene core, directing the dienophile to the opposite face. acs.org
The following table summarizes the stereochemical outcomes of the Diels-Alder reaction for both planar and substituted benz[a]aceanthrylene, highlighting the profound impact of stereochemistry on product distribution.
| Diene | Dienophile | Reaction Conditions | Product(s) | Product Ratio (exo:endo) | Reference |
| Benz[a]aceanthrylene | Maleic Anhydride | Refluxing Toluene | exo and endo adducts | 60:40 | acs.org |
| 1,4-Diphenylbenz[a]aceanthrylene | Maleic Anhydride | Refluxing Toluene | Single endo diastereomer | >95% endo | acs.org |
| 1,4-Diphenylbenz[a]aceanthrylene | Bromomaleic Anhydride | Refluxing Toluene | Single endo diastereomer | >95% endo | acs.org |
| 1,4-Diphenylbenz[a]aceanthrylene | N-Phenylmaleimide | Refluxing Toluene | Single endo diastereomer | >95% endo | acs.org |
These findings underscore that the stereochemical environment of the aceanthrylene core is a decisive factor in controlling reaction pathways. While secondary orbital interactions can also influence selectivity, in these cases, steric hindrance appears to be the dominant factor. The ability to predict and control these stereochemical outcomes is crucial for the rational design of new aceanthrylene-based systems with specific three-dimensional structures and functionalities.
Advanced Derivatives and Analogues of 2,6 Dihydroaceanthrylene
Structural Modifications and Functionalization Strategies
The functionalization of PAHs like 2,6-dihydroaceanthrylene is a key strategy to modulate their physicochemical properties. While specific strategies for this compound are not extensively documented, general principles of PAH functionalization can be applied. These strategies often involve introducing various functional groups onto the aromatic core to alter electronic properties, solubility, and reactivity.
Common functionalization approaches for aromatic systems that could be adapted for this compound include:
Electrophilic Substitution: Introducing substituents like nitro groups, halogens, or acyl groups onto the aromatic rings.
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Stille couplings can be used to attach aryl, alkyl, or other organic fragments, expanding the conjugated system. researchgate.net
Cycloaddition Reactions: Utilizing the dienophilic or dienic character of parts of the molecule to create more complex, three-dimensional structures.
Functional Group Interconversion: Modifying existing functional groups to create new ones, such as the reduction of a carbonyl to a hydroxyl group or the conversion of a bromo-substituent via a coupling reaction. nih.gov
The goal of these modifications is often to enhance properties like charge transport for organic electronics, or to introduce specific binding motifs for biological targets. For instance, the strategic placement of substituents can influence the molecular packing in the solid state, which is crucial for materials applications.
Synthesis and Characterization of Benz(j)aceanthrylene Derivatives
Benz(j)aceanthrylene, an isomer of benz[a]anthracene, is a key derivative structure. Research has focused on the synthesis of its derivatives to study their properties and biological activity.
One significant class of derivatives is the cyclopenta-ring epoxides. The synthesis of benz[j]aceanthrylene-1,2-oxide begins with the parent hydrocarbon, benz[j]aceanthrylene. The process involves the formation of a bromohydrin, followed by dehydrobromination to yield the epoxide. nih.gov These derivatives are of interest due to the role of epoxides as potential ultimate mutagens of their parent PAHs. nih.gov
Another derivative that has been synthesized is Benz(j)aceanthrylene-9,10-diol, 1,2,9,10-tetrahydro-, diacetate, trans-. ontosight.ai The synthesis of such complex molecules typically starts from simpler PAH precursors and involves multiple steps. These can include electrophilic substitution to introduce hydroxyl groups, which are then protected by acetyl groups to modify the compound's properties. ontosight.ai
The characterization of these derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
| Derivative | Synthesis Method | Characterization Techniques | Reference |
| Benz[j]aceanthrylene-1,2-oxide | Formation of bromohydrin from the parent hydrocarbon, followed by dehydrobromination. | UV-vis spectroscopy, 1H NMR spectroscopy, Mass spectrometry. | nih.gov |
| Benz(j)aceanthrylene-9,10-diol, 1,2,9,10-tetrahydro-, diacetate, trans- | Multi-step synthesis from PAH precursors, including electrophilic substitution and protection of hydroxyl groups. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS). | ontosight.ai |
Indeno-Dihydroaceanthrylene Systems
Indeno-fused PAHs represent another significant structural modification. The synthesis of an indeno-dihydroaceanthrylene system has been reported as a product of a palladium-catalyzed cross-coupling reaction. nih.gov Specifically, the reaction of 9-bromoanthracene (B49045) with indene (B144670), in the presence of a palladium catalyst like dichloro-bis(tri-O-tolylphosphine)palladium(II), unexpectedly yielded indeno[1,2-α]-10,16-dihydroaceanthrylene alongside the expected cross-coupled product. nih.govmdpi-res.com
The formation of this complex system is rationalized by two different modes of indene insertion into the palladium-aryl bond. nih.govmdpi-res.com One pathway leads to the expected 9-(indenyl)anthracene, while the other involves a subsequent intramolecular palladation of the adjacent anthracene (B1667546) ring, leading to the cyclized indeno-dihydroaceanthrylene structure. researchgate.net The molecular structure of this product has been confirmed through detailed spectroscopic analysis. researchgate.netnih.govmdpi-res.commdpi-res.com
| Compound | Synthesis Reaction | Catalyst/Reagents | Key Finding | Reference |
| Indeno[1,2-α]-10,16-dihydroaceanthrylene | Cross-coupling of 9-bromoanthracene and indene | Dichloro-bis(tri-O-tolylphosphine)palladium(II), DMF | Formation of a complex fused system via intramolecular palladation. | researchgate.netnih.gov |
Isosteric Analogues (e.g., Thiophene (B33073) Isosters)
Isosteric replacement is a strategy in medicinal and materials chemistry where one atom or group of atoms is replaced by another with similar physical and electronic properties. The synthesis of a thiophene isoster of aceanthrylene (B1216281), acenaphtho[3,4-b]thiophene, has been reported. researchgate.net This work demonstrates the application of isosterism to this class of PAHs.
The synthesis involved a regiospecific condensation of oxalyl chloride with naphtho[2,3-b]thiophene. researchgate.net The resulting quinone was then reduced and dehydrogenated to yield the final thiophene isoster. researchgate.net A key finding was the remarkable similarity between the UV spectrum of acenaphtho[3,4-b]thiophene and that of aceanthrylene, indicating their isoelectronic nature. researchgate.net The assignment of proton NMR signals for the thiophene isoster was confirmed using COSY and NOE difference spectroscopy. researchgate.net This research highlights how replacing a benzene (B151609) ring with a thiophene ring can create novel analogues while retaining key electronic features of the parent PAH.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The future of 2,6-dihydroaceanthrylene research is intrinsically linked to the development of more efficient and selective synthetic methodologies. While classical approaches have been established, the demand for greener, more atom-economical, and scalable syntheses is a driving force for innovation. Future synthetic strategies are expected to focus on:
Cross-Coupling Reactions: Advanced cross-coupling methodologies will likely play a pivotal role in constructing the this compound core and its derivatives. mdpi-res.com These reactions offer a powerful toolkit for forming carbon-carbon bonds with high precision and functional group tolerance.
Catalysis: The exploration of novel catalysts, including those based on earth-abundant metals or even metal-free systems, could lead to more sustainable and cost-effective synthetic routes. lsu.edu
Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability, paving the way for the larger-scale production of this compound and its derivatives.
Retrosynthetic Analysis Tools: The use of sophisticated computational tools for retrosynthetic analysis can help identify novel and more efficient synthetic pathways that may not be apparent through traditional analysis. researchgate.net
The development of such novel synthetic routes is crucial for making this compound and related compounds more accessible for further research and potential applications. lsu.edubeilstein-journals.orgrsc.org
Advanced Computational Modeling for Complex Reactivity and Material Properties
Computational chemistry is an indispensable tool for understanding the intricate relationship between the structure and properties of molecules like this compound. Future research will increasingly rely on advanced computational modeling to:
Predict Reactivity: Accurately predict the reactivity of this compound in various chemical transformations, guiding the design of new reactions and the synthesis of novel derivatives.
Elucidate Electronic Properties: Employ high-level quantum chemical calculations to gain deeper insights into the electronic structure, electron affinity, and charge transport properties of this compound. The B3LYP/6-31+G* level of theory has shown promise in accurately predicting the electron affinities of related PAHs. researchgate.net
Simulate Material Behavior: Use molecular dynamics and other simulation techniques to model the behavior of this compound-based materials in the solid state, predicting their packing, morphology, and ultimately their performance in electronic devices.
Guide Materials Design: Computationally screen potential derivatives of this compound to identify candidates with optimized properties for specific applications, such as enhanced charge mobility or tailored absorption spectra. scidac.gov
The integration of these advanced computational methods will accelerate the discovery and development of new materials based on the this compound framework. nih.govoregonstate.edu
Exploration of this compound in Advanced Materials Science (e.g., Organic Semiconductors)
The inherent electronic properties of this compound make it a promising candidate for applications in advanced materials science, particularly in the field of organic electronics. Key areas of future exploration include:
Organic Field-Effect Transistors (OFETs): Investigating the potential of this compound and its derivatives as the active semiconductor layer in OFETs. The structural features of related PAHs have been shown to lead to high charge carrier mobilities. nih.govrsc.org
Organic Photovoltaics (OPVs): Exploring the use of this compound-based materials as electron acceptors or donors in the active layer of organic solar cells. frontiersin.org The ability to tune the electronic properties through chemical modification is a significant advantage in this context. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Assessing the suitability of this compound derivatives as emissive or charge-transporting materials in OLEDs. The development of high-mobility emissive organic semiconductors is a critical challenge in this field. nih.gov
The table below summarizes the potential applications and the key properties of this compound that make it attractive for these applications.
| Application Area | Key Properties of this compound |
| Organic Field-Effect Transistors (OFETs) | Potential for high charge carrier mobility, tunable electronic structure. |
| Organic Photovoltaics (OPVs) | Electron-accepting character, potential for broad absorption spectra. |
| Organic Light-Emitting Diodes (OLEDs) | Potential for high mobility and strong fluorescence in derivatives. nih.gov |
Interdisciplinary Research Integrating Spectroscopy, Synthesis, and Theory
The future advancement of our understanding and application of this compound will heavily depend on a synergistic, interdisciplinary approach. This involves a close collaboration between synthetic chemists, spectroscopists, and computational theorists.
Synthesis and Spectroscopic Characterization: Novel synthetic routes will provide access to new this compound derivatives with tailored properties. rsc.org Advanced spectroscopic techniques, such as time-resolved spectroscopy and single-molecule spectroscopy, will be essential to probe the excited-state dynamics and photophysical properties of these new materials.
Theory-Guided Synthesis: Computational modeling will play a crucial role in predicting the properties of yet-to-be-synthesized molecules, guiding synthetic efforts towards targets with the most promising characteristics for specific applications. utexas.eduresearchgate.net
Spectroscopy and Theoretical Correlation: Experimental spectroscopic data will provide critical benchmarks for validating and refining theoretical models. This iterative feedback loop between experiment and theory is essential for developing a deep and accurate understanding of the structure-property relationships in this compound-based systems.
By integrating these diverse research areas, the scientific community can unlock the full potential of this compound and pave the way for its use in next-generation technologies.
Q & A
Basic: What are the recommended analytical techniques for characterizing 2,6-Dihydroaceanthrylene in synthetic samples?
Methodological Answer:
For structural confirmation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is ideal for purity assessment and molecular weight verification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the hydrogenation pattern and aromaticity loss in the dihydro structure. Comparative analysis with deuterated analogs (e.g., acenaphthene-d10 standards) can improve signal resolution . For quantification, gas chromatography (GC) with flame ionization detection (FID) is suitable for non-polar derivatives, though derivatization may be required .
Advanced: How can computational methods resolve contradictions in the electronic properties of this compound reported across studies?
Methodological Answer:
Discrepancies in electronic spectra or reactivity predictions often stem from active space selection in multiconfigurational calculations. For example, SA(11)-CAS(2,6)PT2 methods accurately reproduce experimental UV-Vis absorption bands in polycyclic hydrocarbons by including higher Rydberg states, unlike smaller active spaces (e.g., SA(3)-CAS(2,2)PT2) . Density functional theory (DFT) with long-range corrected functionals (e.g., ωB97X-D) should be paired with solvent models to address polarization effects. Cross-validate results with experimental data from related compounds (e.g., 6-methylchrysene ) to refine computational parameters.
Basic: What synthetic routes are feasible for this compound, and how can side products be minimized?
Methodological Answer:
Aryl hydrogenation using heterogeneous catalysts (e.g., Pd/C or PtO₂) under controlled H₂ pressure is a common approach. Key steps include:
- Pre-purification of the aceanthrylene precursor via recrystallization .
- Solvent selection (e.g., ethanol or acetic anhydride) to stabilize intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) to halt at the dihydro stage.
Side products like over-hydrogenated tetrahyro derivatives can be minimized by limiting reaction time and using selective catalysts. Post-synthesis, column chromatography with silica gel and hexane/ethyl acetate gradients isolates the target compound .
Advanced: How can researchers address contradictions in environmental detection data for this compound?
Methodological Answer:
Variability in environmental matrices (e.g., soil vs. water) requires matrix-specific calibration . Use deuterated internal standards (e.g., acenaphthene-d10 ) to correct for extraction efficiency losses. For GC-MS analysis, optimize ionization parameters to distinguish this compound from co-eluting chlorinated analogs (e.g., 2,6-dichloroanisole ). Cross-validate with liquid chromatography-tandem MS (LC-MS/MS) to confirm fragmentation patterns. Statistical tools like principal component analysis (PCA) can identify outlier datasets caused by interferents .
Basic: What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
Store the compound in amber vials under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies by exposing aliquots to light, heat, and humidity, then analyze degradation via HPLC. Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions prepared with anhydrous solvents (e.g., dichloromethane) . Regularly validate storage conditions by comparing NMR spectra of fresh and aged samples .
Advanced: How can enzyme interaction studies of this compound be designed to account for redox activity?
Methodological Answer:
Design assays using dioxygenase enzymes (e.g., ligninolytic fungi peroxidases) to probe redox-driven transformations. Monitor electron transfer via cyclic voltammetry to identify redox potentials. Use isotopically labeled ¹³C-2,6-Dihydroaceanthrylene to track metabolic pathways in microbial cultures . For in vitro studies, employ stopped-flow spectroscopy to capture transient intermediates. Address contradictory activity reports by standardizing assay conditions (pH, cofactors) and including positive controls (e.g., benzo(a)pyrene ).
Basic: What are the best practices for literature reviews on this compound given limited primary studies?
Methodological Answer:
Expand searches to structurally analogous compounds (e.g., dihydrochrysenes ) and apply backward/forward citation tracking in databases like SciFinder. Use controlled vocabularies (e.g., MeSH terms) such as "polycyclic aromatic hydrocarbons (PAHs)" and "hydrogenation intermediates." Prioritize peer-reviewed journals over patents or industry reports to avoid bias . For conflicting data, create a synthesis table comparing methods, results, and limitations .
Advanced: How can researchers optimize synthetic pathways using machine learning (ML) for this compound derivatives?
Methodological Answer:
Train ML models on reaction databases (e.g., Reaxys) using descriptors like catalyst type, solvent polarity, and reaction temperature. Validate predictions with high-throughput robotic screening. For dihydro derivatives, focus on hydrogenation efficiency and steric hindrance parameters. Address data scarcity by augmenting datasets with quantum mechanical properties (e.g., HOMO-LUMO gaps from DFT). Cross-check ML outputs with mechanistic studies (e.g., kinetic isotope effects) to ensure physicochemical plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
